molecular formula C10H6F9N B1430253 1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine CAS No. 1270476-21-5

1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine

Cat. No.: B1430253
CAS No.: 1270476-21-5
M. Wt: 311.15 g/mol
InChI Key: GURRKOBWILKVPZ-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine is a specialized chiral amine of high interest in pharmaceutical research and development. Its structure incorporates two prominent motifs in drug design: the 3,5-bis(trifluoromethyl)phenyl group and a trifluoroethylamine backbone. The 3,5-bis(trifluoromethyl)phenyl moiety is a recognized pharmacophore in medicinal chemistry, notably serving as a key structural component in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Aprepitant and Fosaprepitant . The presence of multiple trifluoromethyl groups is often leveraged to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity. The 2,2,2-trifluoroethyl group is known to influence the physicochemical properties of a molecule and can be critical for specific biological interactions . As a chiral building block, this compound is a valuable precursor for the synthesis of more complex, biologically active molecules. It is particularly useful for researchers developing new active pharmaceutical ingredients (APIs), exploring structure-activity relationships (SAR), and creating compound libraries for high-throughput screening. This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F9N/c11-8(12,13)5-1-4(7(20)10(17,18)19)2-6(3-5)9(14,15)16/h1-3,7H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURRKOBWILKVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Grignard Reagent Intermediate

One well-documented approach starts from 1-bromo-3,5-bis(trifluoromethyl)benzene, which is converted into the corresponding Grignard reagent, followed by reaction with electrophilic trifluoroacetaldehyde or related derivatives to install the trifluoroethylamine moiety.

  • Step A: Formation of Grignard Reagent

    • 1-bromo-3,5-bis(trifluoromethyl)benzene is reacted with magnesium metal in tetrahydrofuran (THF) solvent.
    • The reaction temperature is controlled between 0°C and 35°C to manage the exothermic nature.
    • Reaction times range from 2 to 5 hours to ensure complete formation of the arylmagnesium bromide.
  • Step B: Coupling with Electrophile

    • The Grignard reagent is added to an excess of acetic anhydride or trifluoroacetyl derivatives at low temperatures (0–10°C) to form the corresponding ketone intermediate.
    • This ketone can be further converted to the amine via reductive amination or amide formation followed by reduction.

This method is advantageous due to relatively high yields, scalability, and control over reaction exothermicity, making it suitable for industrial synthesis of fluorinated intermediates.

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Grignard formation 1-bromo-3,5-bis(trifluoromethyl)benzene + Mg in THF 0 to 35 2 to 5 Controlled addition rate, exothermic
Coupling reaction Grignard reagent + acetic anhydride (excess) 0 to 10 1 to 2 Excess acetic anhydride critical for yield

Reductive Amination Route

After obtaining the trifluoroacetyl intermediate, reductive amination is employed to convert the ketone group into the corresponding amine:

  • The ketone is reacted with ammonia or an amine source in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Reaction conditions typically involve mild temperatures (room temperature to 50°C) and solvents like ethanol or methanol.
  • This step yields 1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine with high selectivity.

This approach is widely used due to its operational simplicity and good stereochemical control when chiral amines are targeted.

Alternative Synthetic Routes

Other methods reported in literature and patents include:

  • Nucleophilic aromatic substitution on activated aromatic rings bearing leaving groups, followed by trifluoroethylamine introduction.
  • Amide formation followed by reduction , where 3,5-bis(trifluoromethyl)phenylacetic acid derivatives are converted to amides and then reduced to amines.
  • Use of transition metal-catalyzed coupling reactions for introducing amine groups on fluorinated aromatic systems.

However, these methods tend to be more complex or less efficient compared to the Grignard and reductive amination route.

Research Findings and Optimization

  • The presence of excess acetic anhydride during the Grignard coupling step significantly improves yields by preventing side reactions and bis-adduct formation.
  • Temperature control during Grignard formation and coupling is critical to avoid decomposition or side products.
  • Reaction times can be optimized between 2 to 5 hours for Grignard formation without compromising yield.
  • Purification typically involves aqueous workup and recrystallization or chromatography to achieve high purity.

Summary Table of Preparation Methods

Method Key Steps Advantages Challenges
Grignard formation + coupling Formation of arylmagnesium bromide, reaction with acetic anhydride High yield, scalable, cost-effective Exothermic reaction, requires temperature control
Reductive amination Ketone intermediate + ammonia/reducing agent Simple, selective amine formation Requires careful choice of reducing agent
Nucleophilic aromatic substitution Substitution on activated ring, amine introduction Alternative route for specific derivatives Often lower yields, more steps
Amide formation + reduction Acid derivative to amide, then reduction Useful for complex derivatives Multi-step, longer synthesis time

Scientific Research Applications

Pharmaceutical Development

The unique electronic properties and stability of 1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine make it a candidate for drug development. Research indicates that compounds with similar structures exhibit significant activity against specific enzymes and biological targets. For instance:

  • Anticancer Studies : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth effectively. For example, related compounds have shown percent growth inhibitions against various cancer cell lines, indicating potential therapeutic applications in oncology .

Materials Science

In materials science, fluorinated compounds are often used to enhance the properties of polymers and coatings. The lipophilic nature of this compound allows it to modify surface properties effectively:

  • Coatings : Its incorporation into coatings can improve water repellency and chemical resistance.
  • Organic Electronics : The compound's electronic properties may be exploited in the development of organic semiconductors and photovoltaic devices.

Case Studies

Application AreaStudy ReferenceFindings
Pharmaceutical Research Significant anticancer activity observed in derivatives against multiple cancer cell lines.
Materials ScienceEnhanced surface properties noted when incorporated into polymer matrices.

Mechanism of Action

The mechanism by which 1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways . The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine with analogous compounds, focusing on structural features, synthesis, and applications:

Compound Name Structural Features Synthesis Method Key Properties/Applications Yield/Purity References
This compound - 3,5-Bis(trifluoromethyl)phenyl group
- Trifluoroethylamine side chain
Nucleophilic substitution or nitro reduction (similar to ) High lipophilicity; potential intermediate for pharmaceuticals or catalysts Not explicitly stated
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine - Ethylamine instead of trifluoroethylamine
- Chiral (R)-configuration
Chiral resolution or asymmetric synthesis Used in enantioselective synthesis; improved solubility in organic solvents Not explicitly stated
1-(3,5-Bis(trifluoromethyl)phenyl)-3-methylthiourea - Thiourea group replaces amine
- Methyl substituent on thiourea
Nucleophilic addition of methylamine to isothiocyanate Antimicrobial agent; strong ν(C=S) absorption at 1275–1281 cm⁻¹ (IR) 87% yield
3,5-Bis(trifluoromethyl)aniline - Simple aniline derivative without side chain Catalytic synthesis via halogen exchange Key intermediate for agrochemicals and pharmaceuticals; high purity (99%) 80% yield
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine - Thiophene ring replaces benzene
- Dimethyl substituents on thiophene
Unspecified (commercially available) Potential use in electronics or optoelectronics due to thiophene’s π-conjugation Not explicitly stated

Structural and Electronic Differences

  • Trifluoroethylamine vs.
  • Thiourea vs. Amine : Thiourea derivatives (e.g., compound from ) exhibit distinct hydrogen-bonding capabilities, influencing antimicrobial activity .
  • Aromatic Ring Variations : Thiophene-based analogs () offer π-conjugation advantages, whereas methoxy-substituted compounds () prioritize electron-donating effects.

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine (commonly referred to as the compound ) is a fluorinated organic compound characterized by its unique trifluoromethyl groups. These groups significantly enhance the biological activity and pharmacological properties of compounds in medicinal chemistry. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H8F9N
  • Molecular Weight : 329.16 g/mol
  • Appearance : Typically a clear to light yellow liquid.
  • Stability : Exhibits stability under various conditions due to the presence of fluorine atoms which contribute to its resistance against metabolic degradation.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl groups can enhance binding affinity to various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition can prevent tumor growth.
  • Antimicrobial Properties : Similar compounds with trifluoromethyl substitutions have shown potent antimicrobial activity against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens .
  • Interaction with Receptors : The compound may act as a ligand for specific receptors involved in neurotransmission or hormonal regulation, impacting physiological responses.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In one study involving pyrazole derivatives containing the trifluoromethyl group:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 1 µg/mL against S. aureus biofilms .

Case Studies

StudyCompoundActivityMIC (µg/mL)
Pyrazole DerivativesAntimicrobial against S. aureus1
Fluorinated CompoundsEnzyme inhibition in cancer cellsVariable

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 3,5-bis(trifluoromethyl)aniline. The general synthetic pathway includes:

  • Formation of an Amine : Reaction of 3,5-bis(trifluoromethyl)nitrobenzene with reducing agents.
  • Trifluoroethylation : Introduction of the trifluoroethyl group through nucleophilic substitution or other methods.

Toxicological Considerations

While fluorinated compounds are often associated with beneficial properties in drug design, they may also pose potential toxicity risks. Studies have indicated that prolonged exposure to certain fluorinated compounds can lead to adverse health outcomes including endocrine disruption and carcinogenic effects . Thus, thorough toxicological assessments are essential for evaluating safety profiles.

Q & A

Q. What are the standard synthetic routes for preparing 1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine, and how are intermediates characterized?

The compound is typically synthesized via reductive amination or nucleophilic substitution using precursors like 3,5-bis(trifluoromethyl)benzaldehyde. Key intermediates, such as azides or imines, are characterized using nuclear magnetic resonance (NMR; ¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, azide intermediates (e.g., general procedure in ) are reduced catalytically (e.g., Pd/C) to yield the amine product, with purity assessed via HPLC .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

  • Molecular weight : ~275 g/mol (based on analogs like C8H5F6N with MW 229.12 g/mol ).
  • Boiling point : Estimated >358 K under reduced pressure (analogous to 3,5-bis(trifluoromethyl)aniline derivatives ).
  • Solubility : High lipophilicity due to trifluoromethyl groups, requiring polar aprotic solvents (e.g., DCM, THF) for reactions .

Q. How should researchers handle stability and safety concerns during storage?

The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at 0–6°C in amber glass vials. Use PPE (gloves, goggles) to avoid inhalation/contact, as trifluoromethylated amines may release HF upon decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., reaction enthalpies) for trifluoromethylated amines?

Discrepancies arise from variations in experimental conditions (e.g., solvent, pressure). Cross-validate using:

  • Quantum chemical calculations (e.g., density functional theory (DFT)) to predict ΔH and ΔG values .
  • Calorimetry (e.g., differential scanning calorimetry) under standardized conditions .

Q. What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?

  • Reaction path search algorithms : Combine quantum mechanics (QM) with machine learning to identify low-energy intermediates .
  • Transition state analysis : Use software like Gaussian or ORCA to model activation barriers for nucleophilic substitutions .

Q. How can researchers design experiments to analyze byproducts in fluorinated amine synthesis?

  • Derivatization : React byproducts with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) for UV/fluorescence detection .
  • X-ray crystallography : Characterize crystalline byproducts (e.g., amine salts) to confirm stereochemical outcomes .

Q. What methodologies improve yield in multi-step syntheses involving this amine?

  • Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) using response surface methodology.
  • Flow chemistry : Minimize side reactions via controlled residence times and continuous purification .

Q. How can thermodynamic stability under varying pH/temperature be systematically evaluated?

  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, pH 1–13) and monitor degradation via LC-MS .
  • Kinetic profiling : Use Arrhenius plots to predict shelf life under storage conditions .

Q. What advanced isotopic labeling techniques track reaction mechanisms in trifluoromethylated systems?

  • ¹⁸O/²H labeling : Study hydrolysis pathways of intermediates.
  • ¹⁹F NMR : Monitor fluorine environments to detect structural rearrangements .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

  • SAR studies : Synthesize analogs (e.g., meta vs. para substituents) and assay against target enzymes (e.g., dihydroorotate dehydrogenase ).
  • Molecular docking : Predict binding affinities using crystal structures of target proteins .

Methodological Recommendations

  • For synthesis : Prioritize Pd/C-mediated reductions for scalability .
  • For computational modeling : Use ICReDD’s hybrid QM/informatics pipeline to accelerate reaction discovery .
  • For safety : Follow TCI America’s handling protocols for fluorinated amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine

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